![molecular formula C24H34N2O2 B163755 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one CAS No. 288862-89-5](/img/structure/B163755.png)
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is C24H34N2O2. The molecular weight is 382.5 g/mol. The InChIKey is DBMKKVSGBYKSFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 8.3, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 14 rotatable bonds, indicating its flexibility. The topological polar surface area is 56 Ų .Scientific Research Applications
Antimicrobial Activity
- 1-Oxazolo[4,5-b]pyridin-2-yl derivatives have shown significant antimicrobial activities. For example, certain derivatives demonstrated better activity against E. coli and E. faecalis than ampicillin and gentamicin (Celik, Erol, & Kuyucuklu, 2021).
Anti-inflammatory and Analgesic Properties
- Some derivatives of 1-Oxazolo[4,5-b]pyridin-2-yl have been identified as nonacidic anti-inflammatory agents with analgesic activity, providing an alternative to traditional acidic anti-inflammatory compounds (Clark et al., 1978).
Advances in Organic and Medicinal Chemistry
- Recent advances in the chemistry of heterocycles incorporating the oxazolo[4,5-b]pyridine skeleton have been a focus, highlighting their synthetic and biological evaluation (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).
Non-opiate Antinociceptive Agents
- N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds related to 1-Oxazolo[4,5-b]pyridin-2-yl, have been studied as potential non-opiate antinociceptive agents (Viaud et al., 1995).
Synthesis and Reactions
- Various synthetic approaches and reactions involving oxazolo[4,5-b]pyridines have been explored, leading to the development of new compounds with potential applications in pharmaceuticals (Ghattas & Moustafa, 2000).
Anticancer Activity
- Derivatives of oxazolo[4,5-b]pyridine, such as 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine, have shown promising anticancer activity against various human cancer cell lines (Kokkiligadda et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the inactivation and hydrolysis of fatty acid amides, including anandamide and oleamide .
Mode of Action
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one acts as a potent inhibitor of FAAH . It binds to FAAH, preventing it from hydrolyzing fatty acid amides . This compound is approximately 580 times more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Biochemical Pathways
By inhibiting FAAH, 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The inhibition of FAAH leads to an increase in the levels of fatty acid amides like anandamide and oleamide .
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability .
Result of Action
The inhibition of FAAH by 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one results in increased levels of fatty acid amides, leading to enhanced activation of the endocannabinoid system . This can result in various physiological effects, depending on the specific fatty acid amide whose levels are increased .
Action Environment
The action of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .
Safety and Hazards
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKVSGBYKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433602 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | |
CAS RN |
288862-89-5 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?
A1: The research indicates that VDM11, or 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.
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